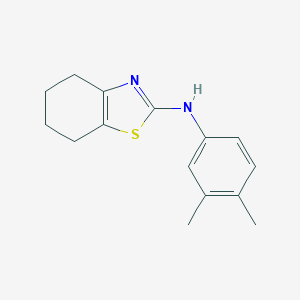
2-(1-Acetyl-3,3,3-trichloropropyl)-5,5-dimethyl-1,3-cyclohexanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Acetyl-3,3,3-trichloropropyl)-5,5-dimethyl-1,3-cyclohexanedione is a complex organic compound that belongs to the class of cyclohexane derivatives. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with dimethyl groups and a trichloro-oxopentan-yl side chain. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Acetyl-3,3,3-trichloropropyl)-5,5-dimethyl-1,3-cyclohexanedione typically involves multiple steps. One common method includes the alkylation of cyclohexane-1,3-dione with a suitable alkyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexane-1,3-dione, followed by the addition of the alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Acetyl-3,3,3-trichloropropyl)-5,5-dimethyl-1,3-cyclohexanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trichloro group, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-Acetyl-3,3,3-trichloropropyl)-5,5-dimethyl-1,3-cyclohexanedione is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1-Acetyl-3,3,3-trichloropropyl)-5,5-dimethyl-1,3-cyclohexanedione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its trichloro group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione: A structurally similar compound with different substituents.
3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butyric acid: Another cyclohexane derivative with distinct functional groups.
Uniqueness
2-(1-Acetyl-3,3,3-trichloropropyl)-5,5-dimethyl-1,3-cyclohexanedione is unique due to its trichloro-oxopentan-yl side chain, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H17Cl3O3 |
|---|---|
Molekulargewicht |
327.6g/mol |
IUPAC-Name |
5,5-dimethyl-2-(1,1,1-trichloro-4-oxopentan-3-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C13H17Cl3O3/c1-7(17)8(4-13(14,15)16)11-9(18)5-12(2,3)6-10(11)19/h8,11H,4-6H2,1-3H3 |
InChI-Schlüssel |
RIEWMHYKQFOXGC-UHFFFAOYSA-N |
SMILES |
CC(=O)C(CC(Cl)(Cl)Cl)C1C(=O)CC(CC1=O)(C)C |
Kanonische SMILES |
CC(=O)C(CC(Cl)(Cl)Cl)C1C(=O)CC(CC1=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3'-(4-ethoxyphenyl)-5'-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B394098.png)

![6-(3,4-dimethoxybenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B394102.png)
![3'-(3-fluorophenyl)-5'-methyl-1,3-dihydrospir(2H-indole-3,2'-[1,3]-thiazolidine)-2,4'-dione](/img/structure/B394103.png)
![N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B394105.png)
![2-amino-4-(3-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B394106.png)
![Ethyl 2-(4-tert-butylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B394109.png)
![2-(4-Tert-butylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B394111.png)
![Ethyl 4-[[3-(phenoxymethyl)-4-phenyl-5-sulfanylidene-1,2,4-triazol-1-yl]methyl]piperazine-1-carboxylate](/img/structure/B394113.png)
![2-(benzylsulfanyl)-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B394115.png)
![2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl 4-(2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B394116.png)
![3,5,7-Triphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B394117.png)
![N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B394118.png)

